molecular formula C10H12N2O6S B2897960 methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate CAS No. 532417-56-4

methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Cat. No. B2897960
M. Wt: 288.27
InChI Key: MSJGVMRFISZODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate, also known as MSNG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Optically Active Compounds

Optically active α-amidoalkylphenyl sulfones are synthesized from chiral aldehydes, with methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate derivatives serving as intermediates. These compounds are then used to obtain β-hydroxy-α-amino acid and α,β-diamino acid esters, highlighting their importance in creating biologically active compounds (Foresti et al., 2003).

Precursor for Organic Transformations

The compound's derivatives are involved in reactions with easily enolisable derivatives, indicating their role in synthesizing indole-based alkaloids and amino acids. These transformations are crucial for developing new methodologies in organic synthesis and for the preparation of compounds with potential biological activity (Ballini et al., 2008).

Study of Aryl Sulfones Reaction Mechanisms

Investigations into the electrochemical reduction of compounds similar to methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate have provided insights into their reaction mechanisms. These studies help understand the stability and reactivity of the electrogenerated radical anions of aryl sulfones, which are influenced by electron-withdrawing substituents like the nitro group. This research is essential for developing new electrochemical synthesis methods (Pilard et al., 2001).

properties

IUPAC Name

methyl 2-(N-methylsulfonyl-3-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-18-10(13)7-11(19(2,16)17)8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJGVMRFISZODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.